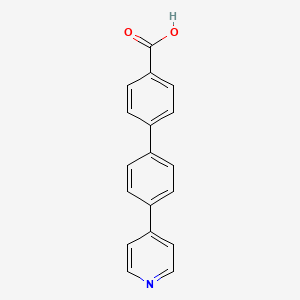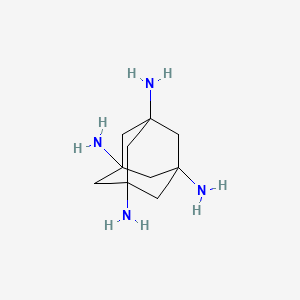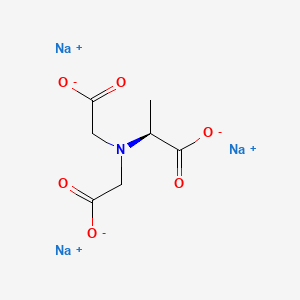
5,5'-Diethynyl-2,2'-bipyridine
Descripción general
Descripción
“5,5’-Diethynyl-2,2’-bipyridine” is a compound with the molecular formula C14H8N2 . It is also known by other synonyms such as 5,5’-diethynyl-2,2’-bipyridyl and 5,5’-bis-ethynyl-2,2’-bipyridine . It is frequently used as a linker in Covalent Organic Framework (COFs) research .
Molecular Structure Analysis
The molecular weight of “5,5’-Diethynyl-2,2’-bipyridine” is 204.23 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is WHWUWIBHXHJDHB-UHFFFAOYSA-N . The Canonical SMILES, a line notation for encoding molecular structures, is C#CC1=CN=C(C=C1)C2=NC=C(C=C2)C#C .
Physical And Chemical Properties Analysis
“5,5’-Diethynyl-2,2’-bipyridine” has a molecular weight of 204.23 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 25.8 Ų . The Heavy Atom Count is 16 .
Aplicaciones Científicas De Investigación
Intermediate in Organic Synthesis and Pharmaceuticals
5,5’-Diethynyl-2,2’-bipyridine is widely used as an intermediate in organic synthesis and pharmaceuticals . It plays a crucial role in the synthesis of complex organic molecules that are used in various pharmaceutical applications.
Raw Material in the Synthesis of Dyestuffs
This compound serves as a raw material in the synthesis of dyestuffs . Dyestuffs are substances that impart color to a material. The 5,5’-Diethynyl-2,2’-bipyridine compound, due to its unique chemical structure, can be used to synthesize dyes with specific properties.
Agrochemicals Production
5,5’-Diethynyl-2,2’-bipyridine is also used in the production of agrochemicals . These chemicals are used in agriculture to enhance crop yield and protect crops from pests and diseases.
Ligand in Coordination Chemistry
One significant application of 5,5’-Diethynyl-2,2’-bipyridine is in coordination chemistry . It can act as a ligand, forming coordination complexes with transition metals. These complexes have various applications in catalysis, materials science, and medicinal chemistry.
Catalyst in Chemical Reactions
The compound is utilized in the synthesis of a green and red emitting heterotrinuclear complex . This complex displays typical red Eu(III) emission when excited at 345 nm. However, it also shows green emission when excited at 464 nm, making it an interesting candidate for full-color display applications .
Optoelectronic Applications
The introduction of heavy transition metals such as platinum (Pt) into these systems, with their associated high spin–orbit coupling (SOC), facilitates intersystem-crossing (ISC) of the excited singlet state S1 to the lower-lying triplet state T1 . As a result, highly efficient photoluminescence quantum yields (PLQY) approaching 100% efficiency at ambient temperature are achievable . Hence, in electroluminescence experiments, Pt(II) complexes can be used in efficient optoelectronic applications .
Safety and Hazards
Propiedades
IUPAC Name |
5-ethynyl-2-(5-ethynylpyridin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c1-3-11-5-7-13(15-9-11)14-8-6-12(4-2)10-16-14/h1-2,5-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUWIBHXHJDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C2=NC=C(C=C2)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5,5'-Diethynyl-2,2'-bipyridine such a useful building block in materials chemistry?
A1: this compound possesses two key features that make it highly attractive for material design:
- Bipyridine Unit: This moiety is renowned for its ability to strongly coordinate to various metal ions. This coordination forms the basis for creating diverse metal-organic frameworks and coordination polymers with tailored properties. [, , , , , , ]
- Ethynyl Groups: These terminal alkynes are versatile handles for further functionalization. They readily participate in Sonogashira cross-coupling reactions, allowing for the extension of the molecule's conjugation and the introduction of various substituents. [, , , , ]
Q2: Can you provide specific examples of how this compound has been used to create luminescent materials?
A2: Certainly, here are a couple of illustrations:
- Tetranuclear Organogold(I) Macrocycles: Researchers have synthesized macrocyclic structures using this compound as a bridging ligand and gold(I) ions. These complexes exhibit dual luminescence and can efficiently sensitize ytterbium(III) luminescence through energy transfer processes. []
- Hybrid Pt-Ir Polymers: By reacting this compound with platinum(II) and iridium(III) precursors, researchers have produced luminescent conjugated polymers. These polymers display hybrid excited states with characteristics derived from both the platinum and iridium chromophores. []
Q3: How does the incorporation of this compound into poly(dithiafulvene)s influence their electronic properties?
A3: Introducing this compound units into poly(dithiafulvene)s leads to interesting changes in their electronic behavior:
- Reduced Donor Strength: The electron-accepting nature of the bipyridine unit relative to a benzene analogue results in a polymer with weaker electron-donating properties. []
- Intramolecular Charge Transfer: The presence of both electron-rich dithiafulvene and electron-deficient bipyridine units within the polymer backbone facilitates intramolecular charge transfer, which can be observed spectroscopically. []
- Enhanced Conductivity: The intramolecular charge transfer interactions contribute to an unusually high electrical conductivity (3.1 × 10-4 S/cm) in the undoped state of the polymer. []
Q4: Beyond luminescent materials, what other applications are being explored for polymers incorporating this compound?
A4: The ability of this compound to bind metal ions makes its polymers promising for applications beyond light emission:
- Metallo-supramolecular Networks: Researchers are investigating the use of this compound-containing poly(p-phenylene ethynylene)s to create three-dimensional networks by complexing the bipyridine units with various transition metal ions. These networks show potential in optoelectronics. []
Q5: Are there any challenges associated with working with this compound and its derivatives?
A5: Yes, a few challenges exist:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)


![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)